![molecular formula C24H24F2N4O6S B586089 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole CAS No. 957470-59-6](/img/structure/B586089.png)

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

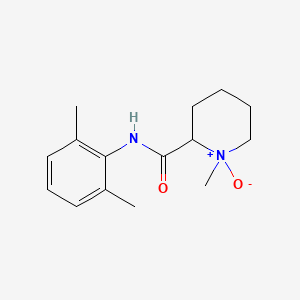

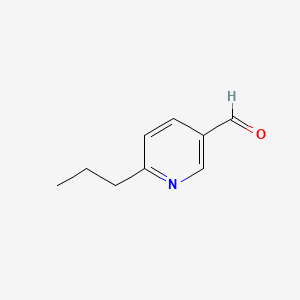

“N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole” is an impurity of Pantoprazole . Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .

Synthesis Analysis

The synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperoxybenzoic acid (MCPBA) in dichloromethane . A cost-effective, scalable, and environmentally benign process has been reported for the synthesis of pantoprazole sodium sesquihydrate . At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .Molecular Structure Analysis

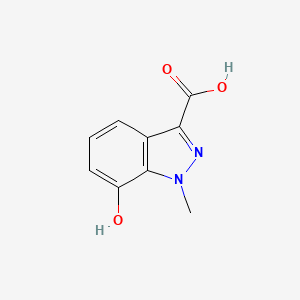

The molecular formula of “N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole” is C24H24F2N4O6S . The molecular weight is 534.53 .Physical And Chemical Properties Analysis

“N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide” is a white to off-white solid . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique

Chemical Properties and Control Methods

Pantoprazole, structurally sodium 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate, is readily soluble in water and ethyl alcohol. Its identification and assay involve infrared absorption spectrophotometry, titration in a non-aqueous medium, permanganatometry, spectrophotometry, and high-performance liquid chromatography (HPLC). The substance's instability necessitates careful consideration in the choice of excipients for dosage form development, with HPLC being the preferred method for analyzing pantoprazole preparations due to its ability to determine the substance in the presence of other compounds (Shelekhova et al., 2020).

Therapeutic Use in Acid-Related Disorders

Pantoprazole is an irreversible proton pump inhibitor effective in reducing gastric acid secretion. Its efficacy has been demonstrated in controlled clinical trials for the treatment of acute peptic ulcer and reflux oesophagitis, showing superiority to ranitidine and equivalence to omeprazole. Pantoprazole's ability to heal gastric and duodenal ulcers faster than ranitidine, and at similar rates to omeprazole, alongside its effectiveness in relieving symptoms of heartburn and acid regurgitation, underlines its significant role in managing acid-related disorders (Fitton & Wiseman, 1996).

Pharmacokinetic Drug Interaction Profiles

Proton pump inhibitors, including pantoprazole, are extensively used in treating gastric acid-related disorders. Understanding their drug–drug interaction profiles is crucial due to the potential for clinically significant interactions in patients receiving concomitant medications. Studies indicate that pantoprazole sodium has a lower potential for interactions with other medications compared to other proton pump inhibitors, highlighting its advantageous profile in managing gastric acid-related disorders while minimizing the risk of drug interactions (Wedemeyer & Blume, 2014).

Mécanisme D'action

Target of Action

The primary target of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is the proton pump . This proton pump, also known as the (H+, K+)-ATPase enzyme system , is located at the secretory surface of the gastric parietal cell . It plays a crucial role in the final step of gastric acid production .

Mode of Action

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole, a proton pump inhibitor, suppresses the final step in gastric acid production by covalently binding to the (H+, K+)-ATPase enzyme system . This binding inhibits the function of the proton pump, reducing the production of gastric acid .

Biochemical Pathways

By inhibiting the proton pump, N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole affects the biochemical pathway of gastric acid production . The reduction in gastric acid production leads to an increase in gastric pH, alleviating symptoms associated with conditions like erosive esophagitis and other conditions involving excess stomach acid .

Pharmacokinetics

The pharmacokinetics of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole are such that its peak serum concentration (Cmax) and area under the serum concentration-time curve (AUC) increase in a manner proportional to intravenous doses from 10 mg to 80 mg .

Result of Action

The result of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole’s action is the reduction of gastric acid production . This leads to the alleviation of symptoms associated with conditions like erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid .

Action Environment

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a benzimidazole derivative, activated in an acidic environment . This means that the efficacy of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole can be influenced by the pH level of the stomach. It is most effective in an acidic environment, which is where it is activated and can exert its inhibitory effect on the proton pump .

Propriétés

IUPAC Name |

5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N4O6S/c1-32-19-7-9-27-16(21(19)34-3)12-30-18-6-5-14(36-23(25)26)11-15(18)29-24(30)37(31)13-17-22(35-4)20(33-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNKFVSAFVWDEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)CC4=NC=CC(=C4OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)